

Technical Guide: Structural Elucidation of 4-Chloro-N-isopropylpicolinamide[1]

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Compound of Interest

Compound Name: 4-Chloro-N-isopropylpicolinamide

CAS No.: 604813-08-3

Cat. No.: B1322756

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Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

- Compound: 4-Chloro-N-isopropylpicolinamide[1]
- Formula: C
H
ClN
O
- Molecular Weight: 198.65 g/mol [1]
- Core Challenge: Confirming the position of the chlorine atom on the pyridine ring and verifying the integrity of the amide bond against hydrolysis or unreacted isopropylamine.

The Regiochemistry Problem

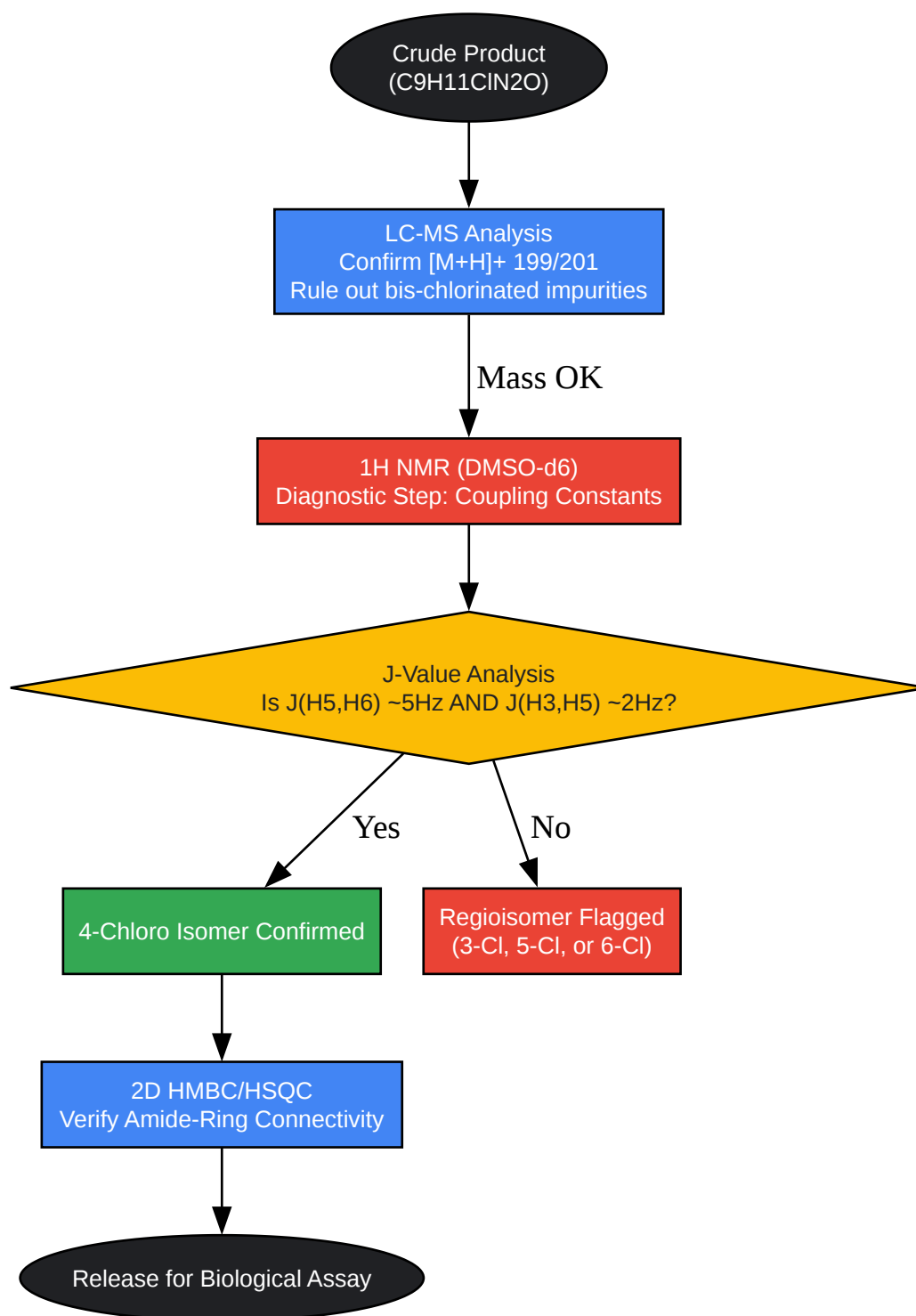
In the synthesis of chloropicolinamides (often via chlorination of picolinic acid or reaction of 4-chloropicolinoyl chloride with amines), regio-scrambling or starting material impurities (3,5-dichloro or 6-chloro variants) are common.[1] Standard LC-MS confirms the mass (m/z 199/201), but cannot distinguish regioisomers.[1] Quantitative

¹H NMR spectroscopy is the mandatory validation step.[1]

Analytical Strategy & Workflow

The following workflow ensures a self-validating elucidation process. The logic relies on "Triangulation": Mass for composition, NMR for connectivity, and 2D-NMR for spatial confirmation.[1]

Workflow Diagram



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Figure 1: Decision-tree workflow for structural verification, prioritizing NMR coupling analysis.

Detailed Elucidation Protocols

Mass Spectrometry (LC-MS)

Before NMR, verify the chlorine isotope pattern.^[1]

- Expectation: A characteristic 3:1 intensity ratio for signals at m/z 199 (Cl) and m/z 201 (Cl).
- Failure Mode: If the ratio is 9:6:1 (M, M+2, M+4), the sample contains dichlorinated impurities (e.g., 4,6-dichloro-N-isopropylpicolinamide), a common byproduct if the starting acid chloride was over-chlorinated.^[1]

H NMR Spectroscopy (The Critical Path)

Solvent Selection: DMSO-

is preferred over CDCl

for picolinamides because it sharpens the amide -NH- signal and prevents exchange broadening, allowing for observation of the NH-CH coupling.^[1]

Predicted Chemical Shifts & Multiplicities

Based on the picolinamide scaffold and analogous 4-chloro-N-methyl derivatives ^{[1][2]}, the following signals define the structure:

Position	Type	(ppm)	Multiplicity	(Hz)	Assignment Logic
NH	Amide	8.4 - 8.6	Broad Doublet	-8.0	Couples to isopropyl CH. [1]
H6	Pyridine	8.5 - 8.6	Doublet (d)	5.3	Ortho to N; deshielded by ring N.
H3	Pyridine	7.9 - 8.0	Doublet (d)	2.1	Meta to H5; ortho to Amide.[1]
H5	Pyridine	7.6 - 7.7	dd	5.3, 2.1	Diagnostic Signal. Couples to H6 (ortho) and H3 (meta).[1]
CH	Isopropyl	4.0 - 4.2	Septet of doublets	6.6, 8.0	Septet from methyls; doublet from NH.[1]
CH	Isopropyl	1.1 - 1.2	Doublet (d)	6.6	Characteristic gem-dimethyl group.[1]

The "Fingerprint" of 4-Chloro Substitution

To prove the chlorine is at position 4, you must observe the specific coupling pattern of H5:

- H5 must appear as a doublet of doublets (dd).
- It must show one large coupling (

Hz, ortho to H6) and one small coupling (

Hz, meta to H3).[1]

- H3 must appear as a narrow doublet (

Hz).[1] If H3 shows a large coupling (

Hz), there is a proton at position 4, meaning the chlorine is misplaced (likely the 5-Cl isomer).[1]

2D NMR Confirmation (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the final validation step to link the isopropyl group to the pyridine ring.[1]

- Key Correlation 1: The Amide NH proton should show a strong cross-peak to the Carbonyl Carbon (~163 ppm).[1]
- Key Correlation 2: The H3 proton (singlet/narrow doublet) should show a 3-bond correlation to the Carbonyl Carbon.[1]
 - Significance: This confirms the amide is attached at C2, adjacent to H3.[1]

Experimental Protocol

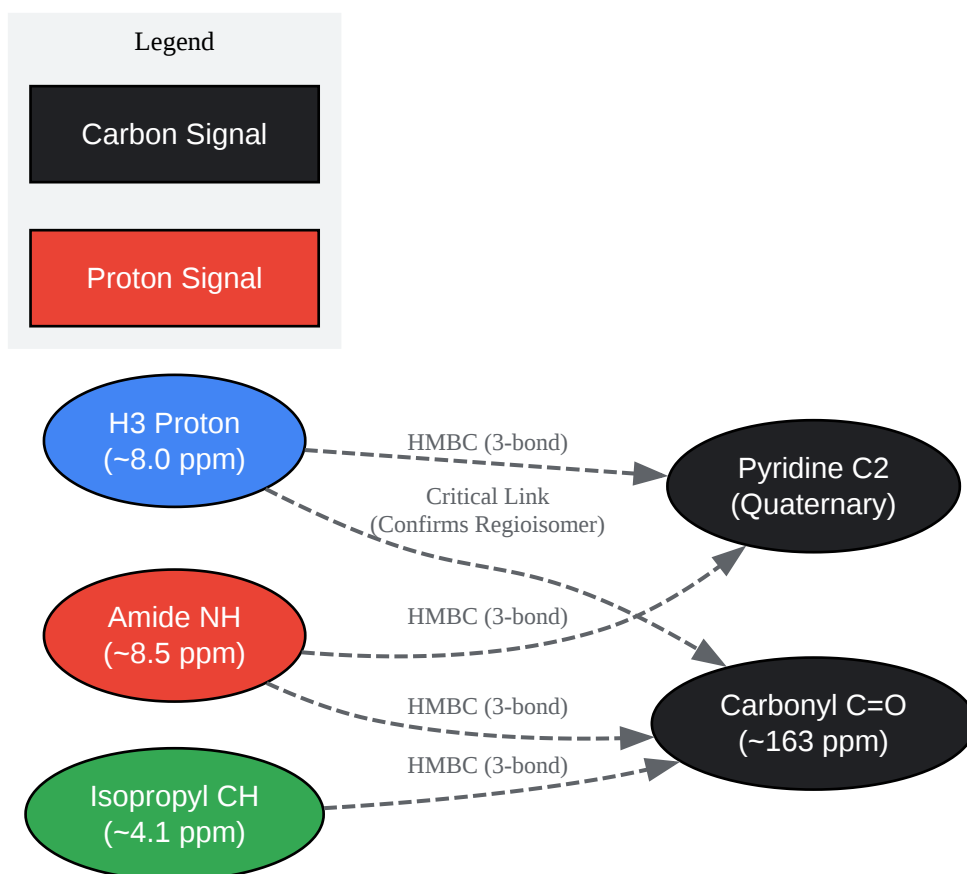
Standard Operating Procedure for Characterization

- Sample Prep: Dissolve 5-10 mg of the solid analyte in 0.6 mL of DMSO-
 - . Ensure the solution is clear; filter through a cotton plug if turbidity exists (salts interfere with shimming).[1]
- Acquisition:
 - Run ¹H NMR (min 16 scans) with a relaxation delay () of at least 2.0 seconds to ensure integration accuracy of the aromatic protons.
 - Run ¹³C NMR (min 512 scans) to resolve the carbonyl carbon.[1]

- Processing:
 - Calibrate DMSO residual peak to 2.50 ppm.
 - Apply exponential multiplication (LB = 0.3 Hz) for resolution enhancement.
- Analysis:
 - Integrate the isopropyl methyls (6H) first.[1] Set this to 6.00.
 - Check if the aromatic region integrates to exactly 3.[1]00. If <3.00, check for paramagnetic impurities.[1] If >3.00, check for solvent peaks (e.g., toluene/benzene).[1]

Structural Visualization & Correlations

The following diagram illustrates the HMBC correlations required to confirm the structure, specifically bridging the aliphatic and aromatic domains.



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Figure 2: Key HMBC correlations connecting the isopropyl amine fragment to the chloropyridine core.

References

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Sources

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